

An In-depth Technical Guide to 4-Ethyl-2,2-dimethyloctane

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Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethyloctane

CAS No.: 62183-96-4

Cat. No.: B15457184

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **4-Ethyl-2,2-dimethyloctane**, focusing on its identification, physicochemical properties, and general synthetic approaches. Due to the nature of this compound as a simple branched alkane, its direct role in signaling pathways or drug development is not established; therefore, the guide centers on its chemical and physical characteristics.

Compound Identification

The unique identification of a chemical compound is paramount for research and regulatory purposes. The following table summarizes the key identifiers for **4-Ethyl-2,2-dimethyloctane**.

Identifier	Value	Source
CAS Number	62183-96-4	[1][2][3]
IUPAC Name	4-ethyl-2,2-dimethyloctane	[1][3]
Molecular Formula	C ₁₂ H ₂₆	[1][3]
Molecular Weight	170.33 g/mol	[3]
InChI	InChI=1S/C12H26/c1-6-8-9-11(7-2)10-12(3,4)5/h11H,6-10H2,1-5H3	[1][3]
InChIKey	PEGJIJFSOTZJFH-UHFFFAOYSA-N	[1][3]
SMILES	<chem>CCCCC(CC)CC(C)(C)C</chem>	[3]

Physicochemical Properties

Experimental physicochemical data for **4-Ethyl-2,2-dimethyloctane** is not readily available in public databases, with much of the information residing in subscription-based services such as the NIST/TRC Web Thermo Tables.[1][4] The following table presents computed properties sourced from PubChem, which are estimations based on the molecule's structure.

Property	Predicted Value	Notes
Molecular Weight	170.33 g/mol	Computed by PubChem 2.2[3]
XLogP3	5.8	A measure of lipophilicity[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	0	[5]
Rotatable Bond Count	6	[5]
Exact Mass	170.203450829 Da	Computed by PubChem 2.2[3]
Boiling Point	Not available	Experimental data is part of subscription services like SpringerMaterials[3][5]

Experimental Protocols

Specific experimental protocols for the synthesis of **4-Ethyl-2,2-dimethyloctane** are not detailed in readily accessible scientific literature. However, general and robust methodologies for the synthesis of branched alkanes can be applied. A common approach involves the use of Grignard reagents to form new carbon-carbon bonds, followed by conversion of the resulting alcohol to the alkane.

General Synthesis of a Branched Alkane via Grignard Reaction

This protocol describes a generalized pathway to synthesize a branched alkane and has not been optimized for **4-Ethyl-2,2-dimethyloctane** specifically.

Step 1: Preparation of the Grignard Reagent

- Ensure all glassware is flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings in a round-bottom flask.

- Add a solution of an appropriate alkyl halide (e.g., 1-bromohexane) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.
- Initiate the reaction, if necessary, with a small crystal of iodine or gentle heating.
- Once the reaction begins, continue the dropwise addition of the alkyl halide solution to maintain a gentle reflux.
- After the addition is complete, stir the mixture until the magnesium is consumed.

Step 2: Reaction with a Ketone

- Cool the prepared Grignard reagent in an ice bath.
- Add a solution of a suitable ketone (e.g., 4,4-dimethyl-2-pentanone) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride.

Step 3: Dehydration of the Tertiary Alcohol

- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
- Purify the alcohol if necessary (e.g., by column chromatography).
- Dehydrate the purified alcohol by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by passing the alcohol vapor over a heated alumina catalyst to form a mixture of alkenes.

Step 4: Hydrogenation of the Alkene

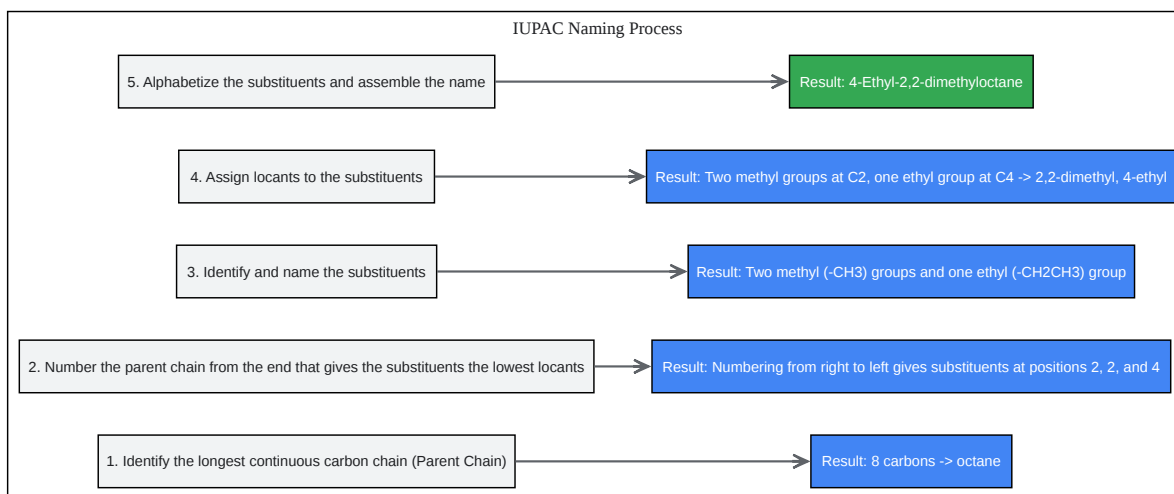
- Dissolve the alkene mixture from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).
- Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Remove the solvent under reduced pressure to yield the final branched alkane, **4-Ethyl-2,2-dimethyloctane**.
- Purify the final product by distillation or chromatography as needed.

Other general methods for the synthesis of alkanes include the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, and Corey-House synthesis, which offers a more versatile approach for coupling different alkyl groups.

Visualizations

IUPAC Naming Convention for **4-Ethyl-2,2-dimethyloctane**

The systematic name of the compound is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The following diagram illustrates the logical steps to arrive at the name "**4-Ethyl-2,2-dimethyloctane**".

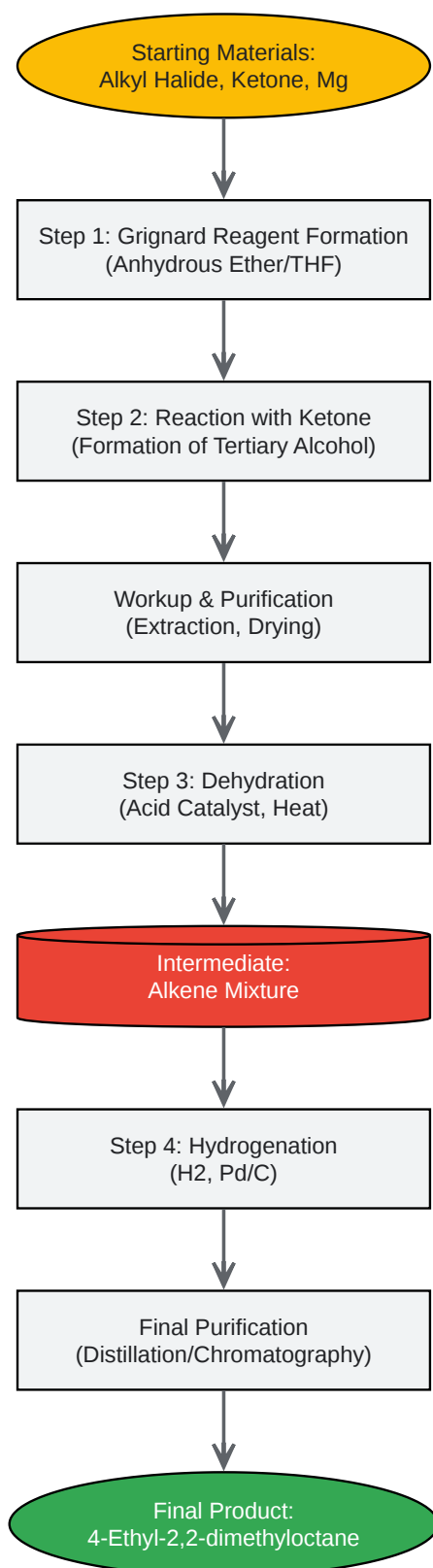


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IUPAC Naming Logic for **4-Ethyl-2,2-dimethyloctane**

Generalized Synthetic Workflow for a Branched Alkane

The diagram below outlines a general experimental workflow for the synthesis of a branched alkane, consistent with the Grignard reaction protocol described above.



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Generalized Synthesis Workflow for a Branched Alkane

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